Methyl 11-iodoundecanoate
Overview
Description
Methyl 11-iodoundecanoate is an organic compound with the molecular formula C₁₂H₂₃IO₂. It is an ester derived from 11-iodoundecanoic acid and methanol. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve a high yield of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Grignard Reagents: Used in substitution reactions to form new carbon-carbon bonds.
Lithium Aluminum Hydride: A common reducing agent for converting esters to alcohols.
Potassium Permanganate: An oxidizing agent used for the oxidation of esters to carboxylic acids.
Major Products Formed:
Alcohols: From reduction reactions.
Carboxylic Acids: From oxidation reactions.
Various Substituted Compounds: From substitution reactions with different nucleophiles.
Scientific Research Applications
Methyl 11-iodoundecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of specialized polymers and materials.
Biological Studies: Utilized in the study of lipid metabolism and as a precursor for radiolabeled compounds in imaging studies.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 11-iodoundecanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, reduction, or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
11-Iodoundecanoic Acid: The parent acid of methyl 11-iodoundecanoate.
Methyl Hexacosanoate: Another long-chain ester with different functional properties.
Ethyl 11-iodoundecanoate: An ester with similar reactivity but different physical properties due to the ethyl group.
Uniqueness: this compound is unique due to its specific combination of an iodine atom and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 11-iodoundecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23IO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPACBLWIHBMNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403268 | |
Record name | Methyl 11-iodoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-33-9 | |
Record name | Methyl 11-iodoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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